1-(4-Nitrobenzoyl)piperidine
Overview
Description
1-(4-Nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H14N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrobenzoyl group attached to the nitrogen atom of the piperidine ring
Mechanism of Action
Target of Action
1-(4-Nitrobenzoyl)piperidine is a functionalized piperazine derivative Piperazine compounds are known to have diverse biological targets due to their versatile structure .
Mode of Action
It is known that all piperazine compounds occur as conformers resulting from the partial amide double bond . . This conformational flexibility might influence the interaction of the compound with its targets.
Biochemical Pathways
Piperazine derivatives are known for their potential in bioorthogonal labeling of biologically active compounds . This suggests that they might interact with various biochemical pathways, depending on the specific biomolecules they are attached to.
Pharmacokinetics
The lipophilicity of piperazine compounds can affect their solubility and biological behavior , which might influence their pharmacokinetic properties.
Result of Action
The compound’s potential for bioorthogonal labeling suggests that it could be used to modify biomolecules and potentially influence their function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s conformation and, consequently, its interaction with targets .
Biochemical Analysis
Biochemical Properties
1-(4-Nitrobenzoyl)piperidine has been found to participate in various biochemical reactions
Molecular Mechanism
It is known that it can undergo reactions with functionalized benzoyl chlorides
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Preparation Methods
The synthesis of 1-(4-Nitrobenzoyl)piperidine typically involves the acylation of piperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+4-Nitrobenzoyl chloride→this compound+HCl
Chemical Reactions Analysis
1-(4-Nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Nitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)piperidine can be compared with other similar compounds, such as:
1-(4-Nitrobenzoyl)piperazine: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
4-Nitrobenzoylpyrrolidine: This compound has a pyrrolidine ring, which is a five-membered ring, compared to the six-membered piperidine ring in this compound.
4-Nitrobenzoylmorpholine: This compound contains a morpholine ring, which includes both oxygen and nitrogen atoms in the ring structure.
Properties
IUPAC Name |
(4-nitrophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKBAYWOHIUVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279973 | |
Record name | 1-(4-nitrobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-92-5 | |
Record name | 1-(p-Nitrobenzoyl)piperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-nitrobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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